molecular formula C30H52O2 B1682420 Zeorin CAS No. 22570-53-2

Zeorin

Cat. No. B1682420
CAS RN: 22570-53-2
M. Wt: 444.7 g/mol
InChI Key: KYBLAIAGFNCVHL-PMVHANJISA-N
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Description

Zeorin is a compound isolated from the lichen Parmotrema sancti-angelii . It is a hopanoid that is hopane substituted by hydroxy groups at positions 6 and 22 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Zeorin .


Physical And Chemical Properties Analysis

Zeorin is a hopanoid, a diol, and a pentacyclic triterpenoid . Its molecular weight is 444.7 g/mol . More detailed physical and chemical properties are not available in the current search results .

Scientific Research Applications

1. Structural Analysis and Chemical Constituents

Zeorin is a widely distributed triterpenoid in the lichen family, with research dating back to 1969 focusing on its stereostructure. Yosioka, Nakanishi, and Kitagawa (1969) proposed the stereostructure of zeorin in relation to the structure of leucotylin (I. Yosioka, T. Nakanishi, I. Kitagawa, 1969). Further studies also identified zeorin in different plant species, indicating its widespread occurrence in nature. For instance, Wong et al. (1986) isolated zeorin from the roots of Iris missouriensis, noting its cytotoxic activity toward cultured cells (S. Wong et al., 1986).

properties

IUPAC Name

(3S,3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-24,31-32H,9-18H2,1-8H3/t19-,20-,21-,22+,23+,24-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBLAIAGFNCVHL-PMVHANJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCCC5(C)C)C)O)C)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945223
Record name Hopane-6,22-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zeorin

CAS RN

22570-53-2
Record name Zeorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22570-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zeorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022570532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopane-6,22-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,000
Citations
K Marijana, R Branislav… - African Journal of …, 2010 - academicjournals.org
… Divaricatic acid and zeorin also showed strong activity … Zeorin showed stronger antibacterial activity than divaricatic acid. At a concentration of 0.39 mg/mL (maximum activity), zeorin …
Number of citations: 58 academicjournals.org
J Steinova, S Stenroos, M Grube, P ŠKALOUD - The Lichenologist, 2013 - cambridge.org
… the genetic diversity of currently recognized zeorin-containing red-fruited Cladonia species. We examined numerous collections of all the four currently accepted zeorin-containing red-…
Number of citations: 36 www.cambridge.org
I Yosioka, T Nakanishi, I Kitagawa - Chemical and Pharmaceutical …, 1967 - jstage.jst.go.jp
No. 3 355 configuration of zeorin as well as the configuration at C~ 17. On the other hand, the similar catalytic hydrogenation of IV in acetic acid and ethyl acetate mixturefit2 furnished …
Number of citations: 10 www.jstage.jst.go.jp
S INAYAMA, H HORI, GM PANG… - Chemical and …, 1989 - jstage.jst.go.jp
Isolation of a Hopane-Type Triterpenoid, Zeorin, from a Higher Plant, Tripterygium regelii … キーワード: zeorin, hopane-type compound, triterpenoid, Tripterygium regelii, Celastraceae …
Number of citations: 22 www.jstage.jst.go.jp
DHR Barton, P De Mayo, JC Orr - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… The manner in which zeorin, zeorinh, and neozeorinin are related has … zeorin molecule has been deduced. These and other results, together with a consideration of the place of zeorin …
Number of citations: 22 pubs.rsc.org
I YOSIOKA, T NAKANISHI, H YAMAUCHI… - Chem. Pharm …, 1971 - jlc.jst.go.jp
… (II*) 5) for zeorin, which possesses an isomeric … of zeorin and hopane, the X-ray analysis has been performed7) using 6-Op-bromobenzoyl-zeorin(XXII) and finally the structure of zeorin …
Number of citations: 13 jlc.jst.go.jp
M Isaka, M Sappan, JJ Luangsa-Ard, NL Hywel-Jones… - Fungal biology, 2011 - Elsevier
… zeorin production by Torrubiella species that infect spiders. These observations suggested that zeorin … Therefore, we detected zeorin in mycelial extracts by a combination of 1 H NMR …
Number of citations: 8 www.sciencedirect.com
DHR Barton, T Bruun - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… for us to undertake a further study of zeorin. Zeorin and a number of its simple derivatives do not … Oxidation of zeorin by chromic acid afforded zeorinone. This ketone showed infra-red …
Number of citations: 14 pubs.rsc.org
I Yosioka, M Yamaki, I Kitagawa - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
I The existence of a tertiary hydroxyl function in the methyl ester was shown by lacking a proton attached to a carbon bearing hydroxyl in its nuclear magnetic resonance (NMR) …
Number of citations: 12 www.jstage.jst.go.jp
S Shibata, T Furuya, H Iizuka - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
… During the process of gas chromatography of triterpenoid, dehydration of the tertiary hydroxyl and rearrangement of the resulting double bond would occur as they have been …
Number of citations: 14 www.jstage.jst.go.jp

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